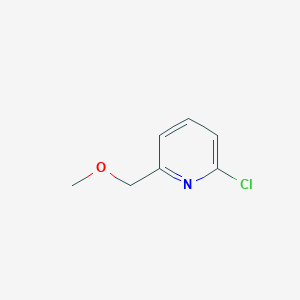
2-Chloro-6-(methoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(methoxymethyl)pyridine: is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 6-position with a methoxymethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methoxymethyl)pyridine typically involves the chlorination of 6-(methoxymethyl)pyridine. One common method is the reaction of 6-(methoxymethyl)pyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-(methoxymethyl)pyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions: 2-Chloro-6-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of 2-azido-6-(methoxymethyl)pyridine or 2-thiocyanato-6-(methoxymethyl)pyridine.
Oxidation: Formation of 6-(methoxymethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 2-chloro-6-(methoxymethyl)piperidine
科学的研究の応用
Chemistry: 2-Chloro-6-(methoxymethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties, depending on the specific modifications made to the pyridine ring .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for more complex molecules. Its versatility in chemical reactions makes it a useful starting material for various industrial processes .
作用機序
The mechanism of action of 2-Chloro-6-(methoxymethyl)pyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the chlorine atom can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect .
類似化合物との比較
2-Chloro-6-methoxypyridine: Similar structure but lacks the methoxymethyl group.
2-Methoxy-6-chloropyridine: Another isomer with the same molecular formula but different substitution pattern.
6-Chloro-2-methoxypyridine: Similar to 2-Chloro-6-(methoxymethyl)pyridine but with a methoxy group instead of methoxymethyl.
Uniqueness: this compound is unique due to the presence of both chlorine and methoxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
特性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
2-chloro-6-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 |
InChIキー |
SKQIWCVZBJEWHL-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)
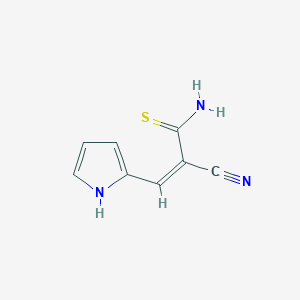
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)
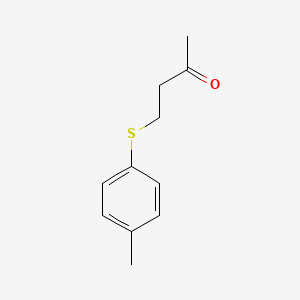
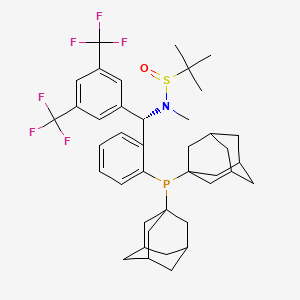
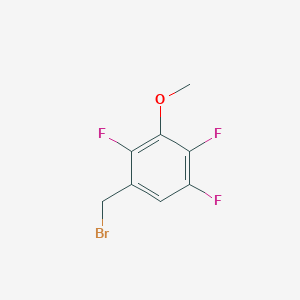
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride](/img/structure/B13648269.png)
![2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13648280.png)
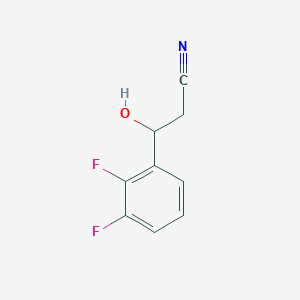
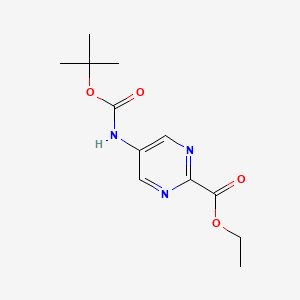
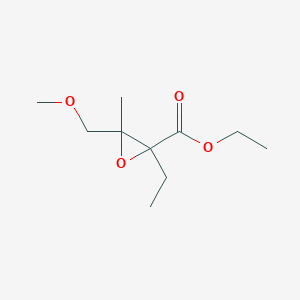
![O-[(4-methylcyclohexyl)methyl]hydroxylamine](/img/structure/B13648318.png)
